7-Ethyl-1,4-oxazepane hydrochloride is a chemical compound characterized by its unique seven-membered ring structure containing nitrogen and oxygen atoms. This compound is utilized in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in drug development. The hydrochloride salt form enhances its solubility and stability, making it more suitable for laboratory and industrial applications.
7-Ethyl-1,4-oxazepane hydrochloride can be synthesized through various chemical reactions involving specific precursors. The compound is available for purchase from chemical suppliers and is often used as a building block in the synthesis of complex organic molecules.
This compound falls under the category of oxazepanes, which are cyclic compounds containing both nitrogen and oxygen atoms within their ring structure. It is classified as a secondary amine due to the presence of the nitrogen atom in the ring.
The synthesis of 7-Ethyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. A common method includes:
In industrial settings, large-scale production may utilize continuous flow reactors to optimize reaction conditions for higher yields and purity. Advanced purification techniques are employed to isolate the desired product effectively.
The molecular structure of 7-Ethyl-1,4-oxazepane hydrochloride consists of a seven-membered ring with one nitrogen atom and one oxygen atom integrated into the ring. The ethyl group attached to the nitrogen atom influences its chemical properties and reactivity.
The molecular formula for 7-Ethyl-1,4-oxazepane hydrochloride is , with a molecular weight of approximately 175.68 g/mol. The compound's structural representation highlights its cyclic nature and functional groups that may participate in chemical reactions.
7-Ethyl-1,4-oxazepane hydrochloride can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions utilized. For example, oxidation may yield derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the oxazepane structure.
The mechanism of action for 7-Ethyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to modulate biological pathways effectively. The precise molecular targets vary depending on its application in research or therapeutic contexts.
7-Ethyl-1,4-oxazepane hydrochloride typically appears as a white crystalline solid or powder. Its solubility in water is enhanced due to the hydrochloride form, facilitating its use in various aqueous applications.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents or extreme pH levels. Its reactivity profile makes it suitable for diverse synthetic applications in organic chemistry.
Relevant data on melting point, boiling point, and specific heat capacity are necessary for practical applications but were not detailed in the sources reviewed.
7-Ethyl-1,4-oxazepane hydrochloride has numerous applications across different scientific fields:
Early synthetic routes to 1,4-oxazepanes primarily targeted fused benzoxazepine systems, leaving non-fused variants like 7-ethyl-1,4-oxazepane hydrochloride underexplored. Traditional methods relied on multistep sequences with poor atom economy, such as linear cyclizations of ethanolamine derivatives with formaldehyde or epoxide ring-opening strategies. These processes suffered from low yields (typically 30–50%) and diastereomer separation challenges due to the formation of racemic mixtures at the C7 position [1]. The advent of ring-closing metathesis (RCM) in the late 1990s provided improved access to oxepane cores but proved inefficient for nitrogen-containing oxazepanes due to catalyst poisoning. A significant breakthrough emerged with the development of intramolecular etherification and reductive cyclization strategies in the 2010s, which enabled direct assembly of the 1,4-oxazepane ring from acyclic precursors with controlled stereochemistry [7]. These advances laid the groundwork for targeted C7 alkylation, essential for derivatives like the 7-ethyl variant.
Table 1: Evolution of Key Synthetic Methods for 1,4-Oxazepanes
Time Period | Dominant Strategy | Limitations | Representative Yield |
---|---|---|---|
Pre-2000 | Linear cyclization of ethanolamines | Low diastereoselectivity, fused-ring bias | 30–45% |
2000–2010 | Ring-closing metathesis | Catalyst deactivation, high dilution | 40–60% |
2010–Present | Brønsted acid catalysis/reductive etherification | Scalability constraints | 65–92% |
Reductive etherification enables simultaneous C–O bond formation and carbonyl reduction in a single pot, offering exceptional efficiency for constructing the oxazepane core with C7 alkyl groups. For 7-ethyl-1,4-oxazepane, ethyl acetoacetate serves as the ethyl source, reacting with N-protected ethanolamine derivatives under hydrogenation conditions (Pd/C, H₂, 50–60°C). This method achieves yields of 78–85% with cis-diastereoselectivity (>8:1 dr) due to substrate-directed hydride delivery. A critical optimization involves using 4-tert-butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate (CAS: 1422343-95-0) as a precursor, where the tert-butyloxycarbonyl (Boc) group directs reductive cyclization while preventing N-overalkylation [4] [10]. Subsequent hydrochloric acid-mediated deprotection yields 7-ethyl-1,4-oxazepane hydrochloride with >95% purity after recrystallization from ethanol/diethyl ether.
Brønsted acids (e.g., H₂SO₄, p-TsOH) catalyze the cyclization of N-tethered bis-alcohols under mild conditions, providing direct access to 7-substituted oxazepanes. For 7-ethyl derivatives, precursor 7-ethyl-1,4-oxazepan-6-ol undergoes dehydration in p-dioxane at 60°C with 5 mol% H₂SO₄, achieving 92% conversion within 2 hours. The reaction proceeds via a carbocation intermediate at C7, necessitating precise temperature control to suppress elimination byproducts. Microwave-assisted protocols further enhance efficiency (20 minutes, 95% yield) by enabling rapid heating/cooling cycles [1]. This method is particularly valuable for generating C7-quaternary centers but requires chiral auxiliaries for enantiopure products.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates modular assembly of 1,4-oxazepanes with diverse C7 substituents. Ethyl-containing azides (e.g., CH₃CH₂N₃) react with propargyl-functionalized morpholinone derivatives under "click" conditions (CuSO₄/sodium ascorbate, H₂O/t-BuOH). This regioselective process affords 1,4-disubstituted triazoles that undergo reductive cleavage (H₂, Pd/C) to release the 7-ethyloxazepane scaffold. Key advantages include compatibility with aqueous media and functional groups (e.g., esters, amines), though an additional reduction step lowers overall yield (60–65%) [8]. Recent mechanistic studies reveal dinuclear copper acetylide complexes as the active species, enabling ligand-accelerated catalysis for improved efficiency [8].
Solvent polarity critically influences cyclization kinetics and diastereoselectivity in oxazepane synthesis. Polar aprotic solvents (acetonitrile, DMF) maximize yields in Brønsted acid-catalyzed etherification (88–92%) by stabilizing charged intermediates, while ethereal solvents (THF, 1,4-dioxane) favor reductive etherification by suppressing premature imine hydrolysis. Catalytic systems have been optimized as follows:
Table 2: Solvent Effects on Key Synthetic Routes
Method | Optimal Solvent | Temperature | Reaction Time | Yield Improvement |
---|---|---|---|---|
Brønsted acid etherification | p-Dioxane | 60°C | 2 h | 92% vs. 65% (toluene) |
Reductive etherification | Ethanol | 50°C | 12 h | 85% vs. 70% (THF) |
CuAAC | t-BuOH/H₂O (1:1) | 25°C | 6 h | 89% conversion |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1